Competitive Inhibition of Choline Transport: β-Methylcholine vs. N-Methylethanolamine and N,N-Dimethylethanolamine
In Saccharomyces cerevisiae choline transport assays, β-methylcholine acts as a competitive inhibitor with a Ki of 6.9 µM [1]. This places its transporter affinity intermediate between N,N-dimethylethanolamine (Ki = 3.1 µM, ~2.2-fold stronger binding) and N-methylethanolamine (Ki = 40.1 µM, ~5.8-fold weaker binding) [1]. Choline itself exhibits an apparent Km of 0.56 µM, indicating that β-methylcholine binds the transporter with approximately 12-fold lower affinity than the native substrate [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for choline transporter |
|---|---|
| Target Compound Data | β-Methylcholine: Ki = 6.9 µM |
| Comparator Or Baseline | Choline (Km = 0.56 µM); N,N-dimethylethanolamine (Ki = 3.1 µM); N-methylethanolamine (Ki = 40.1 µM) |
| Quantified Difference | ~12-fold lower affinity than choline; ~2.2-fold lower than N,N-dimethylethanolamine; ~5.8-fold higher than N-methylethanolamine |
| Conditions | S. cerevisiae choline transport; filtration method with [³H]choline; Michaelis-Menten kinetics |
Why This Matters
The intermediate Ki value positions β-methylcholine as a selective tool for probing choline transporter pharmacology where partial inhibition or graded competitive displacement is required—neither too potent (avoiding complete blockade) nor too weak (maintaining measurable inhibition).
- [1] Yamashita S, Hosaka K. Choline transport in Saccharomyces cerevisiae. N-Methylethanolamine, N,N-dimethylethanolamine, and beta-methylcholine were competitive inhibitors of choline transport, with Ki values of 40.1, 3.1, and 6.9 µM, respectively. View Source
